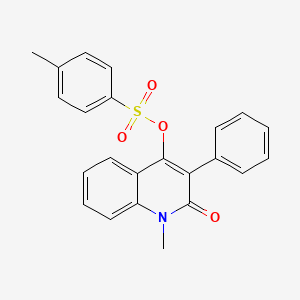
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the quinolinone core, followed by the introduction of the methyl, phenyl, and sulfonyl groups. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane or dimethyl sulfoxide. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the presence of a suitable solvent to facilitate the substitution reactions .
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key signaling pathways involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
1- { [ (4-METHYLPHENYL)SULFONYL]OXY}-2 (1H)-PYRIDINONE: This compound shares a similar sulfonyl group but has a pyridinone core instead of a quinolinone core.
2- (2- { [ (4-METHYLPHENYL)SULFONYL]OXY}CYCLOPENTYL)-5-OXO-1-CYCLOPENTEN-1-YL 4-METHYLBENZENESULFONATE: Another compound with a sulfonyl group, but with a different core structure.
Uniqueness
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
特性
CAS番号 |
110216-91-6 |
|---|---|
分子式 |
C23H19NO4S |
分子量 |
405.5 g/mol |
IUPAC名 |
(1-methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-18(15-13-16)29(26,27)28-22-19-10-6-7-11-20(19)24(2)23(25)21(22)17-8-4-3-5-9-17/h3-15H,1-2H3 |
InChIキー |
LYOXVVHMQNGCLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


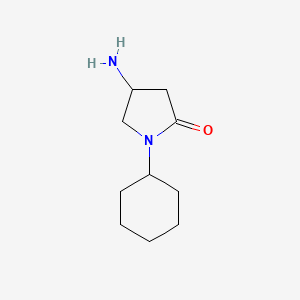
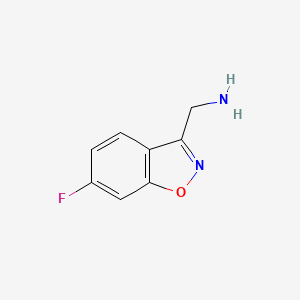
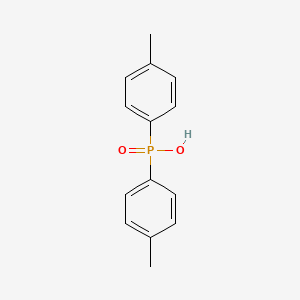
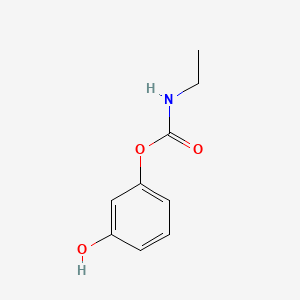
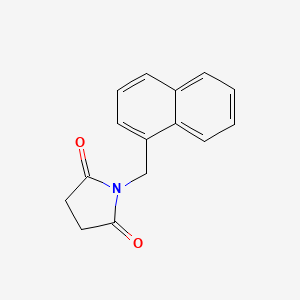
![3-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-propanol](/img/structure/B1649928.png)
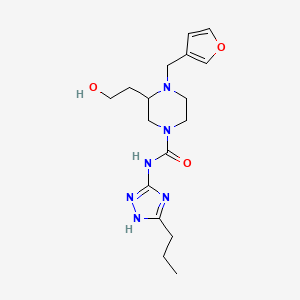
![2-(dichloromethyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]cyclopent-3-ene-1-carbohydrazide](/img/structure/B1649930.png)
![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)
![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)
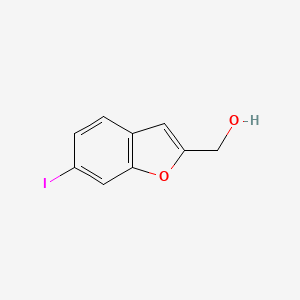
![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[4-(dimethylamino)-3-nitrobenzenesulfonamido]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1649942.png)
